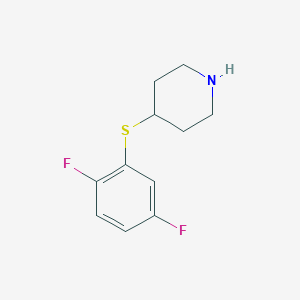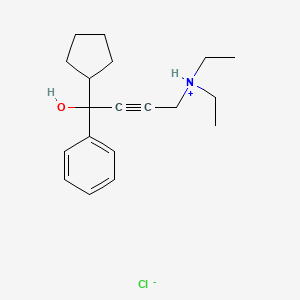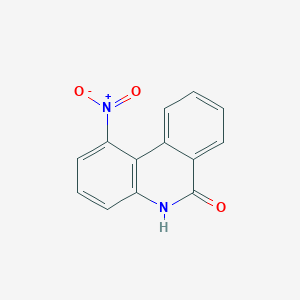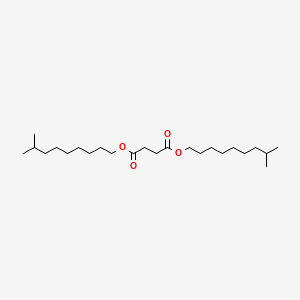
Diisodecyl succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisodecyl succinate, also known as bis(8-methylnonyl) butanedioate, is an ester of succinic acid. It is primarily used in industrial applications due to its unique chemical properties, such as its ability to act as a plasticizer, lubricant, and surfactant. The compound is known for its high molecular weight and excellent thermal stability, making it suitable for various applications in the chemical industry .
准备方法
Synthetic Routes and Reaction Conditions: Diisodecyl succinate is typically synthesized through the esterification of succinic acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Succinic Acid+2Isodecyl Alcohol→Diisodecyl Succinate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous esterification processes. These processes often employ reactive distillation techniques to enhance the efficiency of the reaction and to separate the product from the reaction mixture . The use of fixed bed reactors combined with distillation has also been explored to optimize the production process .
化学反应分析
Types of Reactions: Diisodecyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized to form succinic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Succinic acid and isodecyl alcohol.
Oxidation: Succinic acid derivatives.
Substitution: Various substituted succinate esters.
科学研究应用
Diisodecyl succinate has a wide range of applications in scientific research and industry:
Biology: Investigated for its potential use as a biodegradable additive in lubricants and other materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the formulation of bio-lubricants and as a surfactant in various industrial applications.
作用机制
The mechanism of action of diisodecyl succinate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing their glass transition temperature. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and allowing for greater mobility . As a lubricant, it forms a thin film on surfaces, reducing friction and wear.
相似化合物的比较
Diisodecyl succinate can be compared with other similar compounds, such as:
Diisononyl phthalate (DINP): Both are used as plasticizers, but this compound is preferred for applications requiring higher thermal stability and biodegradability.
Diethylhexyl phthalate (DEHP): DEHP is another common plasticizer, but this compound offers better environmental and health profiles due to its lower toxicity and higher biodegradability.
Diheptyl succinate (DHS): Similar in structure, but this compound has a longer carbon chain, providing better plasticizing efficiency and thermal stability.
属性
CAS 编号 |
28801-70-9 |
|---|---|
分子式 |
C24H46O4 |
分子量 |
398.6 g/mol |
IUPAC 名称 |
bis(8-methylnonyl) butanedioate |
InChI |
InChI=1S/C24H46O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h21-22H,5-20H2,1-4H3 |
InChI 键 |
BQSLMFSQEBXZHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCOC(=O)CCC(=O)OCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



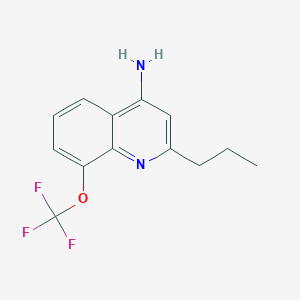
![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
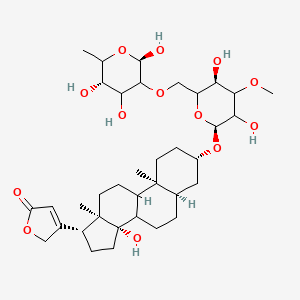
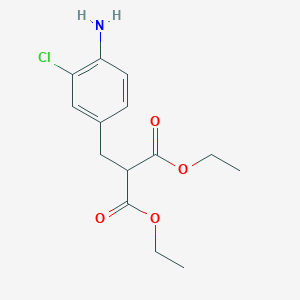

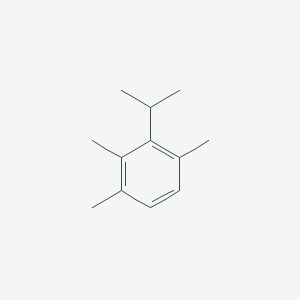

![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
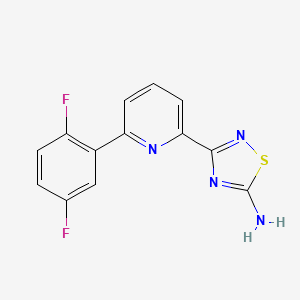
methanone](/img/structure/B15343943.png)
